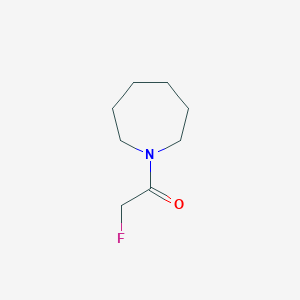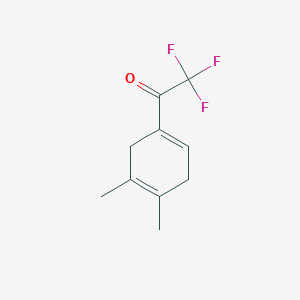
1-(4,5-Dimethyl-1,4-cyclohexadien-1-YL)-2,2,2-trifluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoroethanone is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclohexadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of 4,5-dimethyl-1,4-cyclohexadiene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoroethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can lead to alterations in biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoroethanol: Similar structure but with a hydroxyl group instead of a ketone.
1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoromethane: Similar structure but with a methyl group instead of a ketone.
Uniqueness: 1-(4,5-Dimethyl-1,4-Cyclohexadien-1-Yl)-2,2,2-Trifluoroethanone is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles.
Properties
CAS No. |
329915-26-6 |
|---|---|
Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-(4,5-dimethylcyclohexa-1,4-dien-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H11F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h4H,3,5H2,1-2H3 |
InChI Key |
JBZHHSMCUBQDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=CC1)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




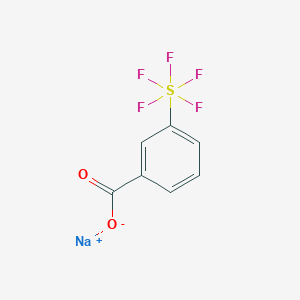

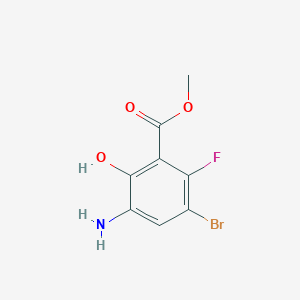

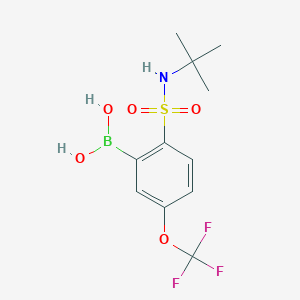
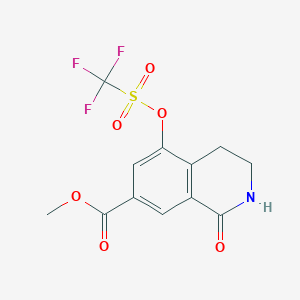
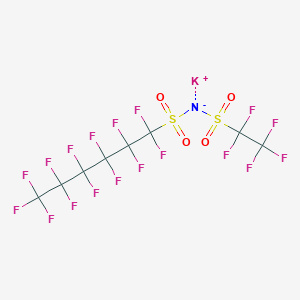
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
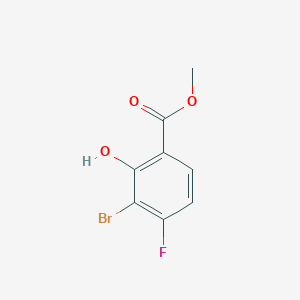
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

